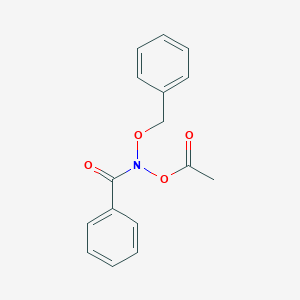

N-Acetoxy-N-benzyloxybenzamide

Description

Structure

3D Structure

Properties

CAS No. |

124617-86-3 |

|---|---|

Molecular Formula |

C16H15NO4 |

Molecular Weight |

285.29 g/mol |

IUPAC Name |

[benzoyl(phenylmethoxy)amino] acetate |

InChI |

InChI=1S/C16H15NO4/c1-13(18)21-17(16(19)15-10-6-3-7-11-15)20-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3 |

InChI Key |

WMRIUQRPGNNURG-UHFFFAOYSA-N |

SMILES |

CC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |

Other CAS No. |

124617-86-3 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for N Acetoxy N Benzyloxybenzamide

Established Synthetic Routes to N-Acetoxy-N-benzyloxybenzamide

Synthesis from N-Benzyloxybenzamide Precursors

A primary and well-documented method for the synthesis of this compound involves a two-step process starting from the corresponding N-benzyloxybenzamide precursor. uchicago.edupsu.edu This foundational approach relies on the initial chlorination of the hydroxamic ester, followed by a nucleophilic substitution reaction with an acetate (B1210297) source.

The first step is the N-chlorination of N-benzyloxybenzamide. This is typically achieved by treating the N-benzyloxybenzamide with a chlorinating agent such as tert-butyl hypochlorite (B82951) in a suitable solvent like dichloromethane. psu.edu The reaction is generally carried out under anhydrous conditions and in the dark to prevent unwanted side reactions. The progress of the chlorination can be monitored by thin-layer chromatography. Once the reaction is complete, the solvent and any excess tert-butyl hypochlorite are removed under reduced pressure to yield the N-chloro-N-benzyloxybenzamide intermediate. psu.edu

The subsequent step involves the reaction of the N-chlorinated intermediate with a carboxylate salt, typically silver acetate or sodium acetate, to introduce the acetoxy group. psu.edupublish.csiro.au The use of silver acetate in a solvent like anhydrous acetone (B3395972) or acetonitrile (B52724) facilitates the displacement of the chloride, yielding this compound. psu.edupublish.csiro.au This method has been utilized to synthesize a variety of N-acyloxy-N-alkoxyamides and is a cornerstone in the preparation of these compounds. psu.edu

A reported synthesis of this compound specifies its preparation according to a previously established literature procedure. uchicago.edu

Preparation via N-Chlorinated Hydroxamic Esters

The synthesis of this compound can be efficiently achieved through the use of N-chlorinated hydroxamic esters as key intermediates. psu.edu This method is a specific application of a more general strategy for synthesizing N-acyloxy-N-alkoxyamides. psu.edumdpi.com

The process begins with the synthesis of the precursor, N-benzyloxybenzamide, which can be prepared from O-benzylhydroxylamine hydrochloride and benzoyl chloride. uchicago.edu This N-benzyloxybenzamide is then subjected to N-chlorination. A common and effective reagent for this transformation is tert-butyl hypochlorite in a solvent such as dichloromethane. psu.edu The reaction is typically performed under anhydrous conditions and protected from light. After the reaction is complete, the volatile components are removed in vacuo to afford the N-chloro-N-benzyloxybenzamide. psu.edu

The crucial and final step is the nucleophilic substitution of the chloride atom by an acetate group. This is accomplished by reacting the N-chlorinated hydroxamic ester with a suitable carboxylate salt. mdpi.com Silver acetate is frequently employed for this purpose in a solvent like anhydrous acetone. psu.edu Alternatively, sodium carboxylates in anhydrous solvents can also be used. mdpi.com This reaction proceeds via an SN2 mechanism at the nitrogen atom, displacing the chloride and forming the desired this compound. psu.edumdpi.com This synthetic protocol has proven to be versatile for the creation of a wide array of N-acyloxy-N-alkoxyamides. psu.edumdpi.com

General Synthetic Approaches for N-Acyloxy-N-alkoxyamide Analogues

Reaction of N-Alkoxy-N-chloroamides with Carboxylate Salts

A broadly applicable and established method for the synthesis of N-acyloxy-N-alkoxyamides involves the reaction of N-alkoxy-N-chloroamides with carboxylate salts. mdpi.comresearchgate.net This synthetic strategy offers a versatile route to a diverse range of N-acyloxy-N-alkoxyamide analogues. mdpi.comresearchgate.netresearchgate.net The reaction is typically carried out by treating the N-alkoxy-N-chloroamide with either silver or sodium carboxylates in an anhydrous solvent. mdpi.com For instance, the reaction of N-alkoxy-N-chloro derivatives with sodium carboxylates in acetonitrile has been developed as a procedure for the synthesis of N-acyloxy-N-alkoxy derivatives of ureas, carbamates, and benzamides. researchgate.netresearchgate.net

The reaction proceeds via a nucleophilic substitution at the nitrogen atom, where the carboxylate anion displaces the chloride. kpi.kharkov.uadnu.dp.ua This SN2 type reaction is a key step in the formation of the N-acyloxy-N-alkoxyamide linkage. mdpi.comresearchgate.net The choice of the carboxylate salt can influence the reaction, and in some cases, potassium carboxylates have been shown to lead to a more complete exchange of the acyloxy group compared to sodium salts. researchgate.net

This methodology has been widely used since its discovery and has been instrumental in synthesizing a variety of N-acyloxy-N-alkoxyamides for studying their chemical and biological properties. mdpi.com It has also been found that an acyloxy group exchange can occur at the nitrogen atom when N-acyloxy-N-alkoxyamides are treated with different sodium or potassium carboxylates in acetonitrile. researchgate.net

| Reactants | Reagents | Product | Reference |

| N-alkoxy-N-chloroamides | Silver or Sodium Carboxylates | N-acyloxy-N-alkoxyamides | mdpi.com |

| N-alkoxy-N-chloro derivatives of ureas, carbamates, and benzamides | Sodium Carboxylates | N-acyloxy-N-alkoxy derivatives of ureas, carbamates, and benzamides | researchgate.netresearchgate.net |

| N-acyloxy-N-alkoxyureas, N-acyloxy-N-alkoxybenzamides, N-acyloxy-N-alkoxycarbamates | Sodium or Potassium Carboxylates | Acyloxy group exchanged products | researchgate.net |

Generation of N,N-Dialkoxyamides

The generation of N,N-dialkoxyamides represents another significant synthetic approach within the broader class of anomeric amides. rsc.orgrsc.org These compounds, which bear two alkoxy groups on the amide nitrogen, can be synthesized through several routes, often involving N-alkoxy-N-chloroamides or hydroxamic esters as starting materials. rsc.orgrsc.org

One established method for the synthesis of N,N-dialkoxyamides is the solvolysis of N-alkoxy-N-chloroamides in aqueous alcohols. rsc.orgrsc.org For example, the aqueous methanolysis of N-chloro-N-methoxy-4-methylbenzamide yielded N,N-dimethoxy-4-methylbenzamide, although this method can result in low yields due to the production of hydrochloric acid, which can react with the starting N-chloroamide. rsc.orgrsc.org A more versatile and efficient synthesis involves the oxidation of hydroxamic esters with phenyliodine(III)bis(trifluoroacetate) (PIFA) in the presence of an appropriate alcohol. rsc.orgrsc.org This reaction is presumed to proceed through the formation of an N-acyl-N-alkoxynitrenium ion, which is then trapped by the alcohol to generate the N,N-dialkoxyamide. rsc.org This PIFA-mediated method has been used to produce a range of N,N-dialkoxyamides in good yields. rsc.org

Furthermore, the alcoholysis of N-acyloxy-N-alkoxy derivatives of ureas and carbamates can also afford the corresponding N,N-dialkoxy derivatives. researchgate.netresearchgate.net Similarly, N,N-dialkoxyamines can be formed from the alcoholysis of N-chloro-N-alkoxy-N-tert-alkylamines and N-acyloxy-N-alkoxy-N-tert-alkylamines. kpi.kharkov.ua Recently, cyclic N,N-dialkoxyamides have been synthesized for the first time via the hypervalent iodine oxidation of β- and γ-hydroxyhydroxamic esters. researchgate.net

| Starting Material | Reagents/Conditions | Product | Reference |

| N-alkoxy-N-chloroamides | Aqueous Alcohols | N,N-dialkoxyamides | rsc.orgrsc.org |

| Hydroxamic Esters | Phenyliodine(III)bis(trifluoroacetate) (PIFA), Alcohol | N,N-dialkoxyamides | rsc.orgrsc.orgrsc.org |

| N-acyloxy-N-alkoxy derivatives of ureas and carbamates | Alcoholysis | N,N-dialkoxy derivatives | researchgate.netresearchgate.net |

| β- and γ-hydroxyhydroxamic esters | Hypervalent Iodine Oxidation | Cyclic N,N-dialkoxyamides | researchgate.net |

Rational Design of this compound Derivatives for Mechanistic Studies

The rational design of derivatives of this compound has been a crucial aspect of mechanistic studies, particularly in understanding their reactivity and biological activity. uchicago.edu These studies often involve systematic structural modifications to probe the influence of electronic and steric effects on the compound's behavior.

For mechanistic investigations, a variety of substituted benzyloxy derivatives of N-(benzyloxy)-4-(trifluoromethyl)benzamide have been synthesized. uchicago.edu The general procedure for creating these derivatives involves reacting N-hydroxy-4-(trifluoromethyl)benzamide with a requisite benzyl (B1604629) bromide in ethanol. uchicago.edu This allows for the introduction of different substituents on the benzyloxy group, enabling a systematic study of their impact.

Furthermore, the synthesis of N-(acyloxy)ynamides has been achieved through the coupling of N-(acyloxy)amides with hypervalent alkynyliodane, providing new building blocks for synthetic chemistry. rsc.org The reactivity of N-acyloxy-N-alkoxyamides has been extensively studied, including their reactions with various nucleophiles like N-methylaniline and thiols. researchgate.net Kinetic studies of these reactions have provided insights into the SN2 displacement of the carboxylate group. researchgate.net For instance, the reaction of N-methylaniline with a range of N-acyloxy-N-alkoxyamides has been studied to determine relative rate constants and activation energies, which are consistent with a transition state involving significant charge separation. mdpi.com

The effect of substituents on the mutagenic activity of N-acyloxy-N-alkoxyamides has also been a focus of rational design. researchgate.net Studies have shown that for N-benzoyloxy-N-benzyloxybenzamides, the mutagenicity is inversely related to the electron-withdrawing effect of substituents on the benzoyloxy leaving group, indicating that stability, rather than reactivity, correlates with mutagenicity. researchgate.net Hydrophobicity has also been identified as a dominant factor controlling mutagenicity levels. researchgate.net

| Compound/Derivative Class | Synthetic Approach/Study | Purpose | Reference |

| Substituted benzyloxy derivatives of N-(benzyloxy)-4-(trifluoromethyl)benzamide | Reaction of N-hydroxy-4-(trifluoromethyl)benzamide with benzyl bromides | Investigate electronic effects on reactivity and biological activity | uchicago.edu |

| N-(acyloxy)ynamides | Coupling of N-(acyloxy)amides with hypervalent alkynyliodane | Create new synthetic building blocks | rsc.org |

| N-acyloxy-N-alkoxyamides | Kinetic studies of reactions with nucleophiles (e.g., N-methylaniline) | Understand SN2 reaction mechanisms at the nitrogen center | mdpi.comresearchgate.net |

| Substituted N-benzoyloxy-N-benzyloxybenzamides | Correlation of mutagenicity with substituent electronic effects | Elucidate structure-activity relationships for mutagenicity | researchgate.net |

| N-acyloxy-N-alkoxyamides with varying hydrophobicity | Correlation of mutagenicity with logP values | Determine the role of hydrophobicity in biological activity | researchgate.net |

Substitution Patterns for Modulating Reactivity

The reactivity of N-acyloxy-N-alkoxyamides is significantly influenced by the electronic properties of the substituents. For instance, in SN2 reactions with nucleophiles like N-methylaniline, the electronic effect of para-substituents on the benzamide (B126) or benzyloxy sidechains is relatively weak. publish.csiro.au This is because these rings are somewhat remote from the reaction center at the nitrogen atom. In a series of para-substituted N-acetoxy-N-butoxybenzamides, the reaction rates with N-methylaniline correlated very weakly with Hammett σ constants, yielding a low reaction constant (ρ) of 0.13. publish.csiro.au This indicates a minimal influence of substituents on the benzamide ring on the rate of nucleophilic attack at the nitrogen.

Conversely, the nature of the acyloxy leaving group has a much more pronounced effect on reactivity. In a series of N-benzyloxy-N-(para-substituted-benzoyloxy)benzamides, the bimolecular rate constants for the reaction with N-methylaniline showed a strong correlation with Hammett σ constants, with a ρ value of +1.69. publish.csiro.au A positive ρ value indicates that electron-withdrawing groups on the benzoyloxy ring accelerate the reaction by stabilizing the forming carboxylate anion (the leaving group). publish.csiro.auwikipedia.org This suggests that modifying the electronic nature of the acyloxy group is a highly effective strategy for modulating the reactivity of this class of compounds.

Furthermore, the rates of SN2 reactions for a series of N-acyloxy-N-alkoxyamides bearing N-p-substituted benzoyloxyl leaving groups have been shown to correlate with Hammett σ constants with positive slopes for various nucleophiles, including arylamines (ρ = +1.7), hydroxide (B78521) (ρ = +0.6), and thiols (ρ = +1.1). mdpi.com This consistently demonstrates that electron-withdrawing substituents on the leaving group enhance the electrophilicity of the nitrogen atom and facilitate nucleophilic substitution.

The following table summarizes the Hammett (ρ) values for SN2 reactions of substituted N-acyloxy-N-alkoxyamides with N-methylaniline, illustrating the differential effects of substitution on the various aromatic moieties.

| Series | Substituent Position | Nucleophile | ρ Value | Reactivity Implication |

| p-Substituted N-acetoxy-N-butoxybenzamides | Benzamide ring | N-methylaniline | +0.13 | Weak effect of substituent on reactivity. publish.csiro.au |

| p-Substituted N-benzyloxy-N-benzoyloxybenzamides | Benzoyloxy ring | N-methylaniline | +1.69 | Strong acceleration by electron-withdrawing groups. publish.csiro.au |

Introduction of Lipophilic and Steric Modifiers

Beyond electronic effects, the introduction of lipophilic and sterically bulky groups is a key strategy to modify the properties and reactivity of this compound and related compounds. These modifications can influence the compound's solubility, its ability to interact with biological membranes, and the accessibility of the reactive nitrogen center to nucleophiles.

Hydrophobicity, often expressed as logP, is a dominant factor controlling the biological activity of N-acyloxy-N-alkoxyamides, which is intrinsically linked to their reactivity within biological systems. researchgate.net Increasing the lipophilicity of the molecule can enhance its transport across cell membranes and its binding to hydrophobic pockets in macromolecules like DNA. publish.csiro.au However, this is not a simple linear relationship, as steric factors can also come into play.

The introduction of sterically demanding substituents, such as a para-tert-butyl group, on any of the phenyl rings significantly increases the compound's lipophilicity. publish.csiro.au However, this increased bulk can also hinder the approach of nucleophiles to the reactive nitrogen atom, thereby decreasing reactivity. For instance, in studies of mutagenicity, which is a consequence of the compound's reactivity with DNA, para-tert-butylphenyl-substituted systems showed lower activity than what would be predicted based on their high logP values alone. publish.csiro.au This suggests that the steric hindrance from the bulky tert-butyl group impedes the necessary interaction with the biological target.

The synthesis of these sterically hindered and lipophilic derivatives follows standard procedures. For example, N-(4-tert-butylbenzyloxy)-4-tert-butylbenzamide can be prepared and subsequently chlorinated and treated with a carboxylate salt to yield the desired sterically hindered N-acyloxy-N-alkoxyamide. psu.edu

The effect of such modifications can be quantified and predicted using parameters like the Taft steric parameter (Es). publish.csiro.au The table below provides examples of lipophilic and steric modifiers and their general effects on the properties of the parent compound.

| Modifier | Position of Introduction | Effect on Lipophilicity (logP) | Steric Effect | Impact on Reactivity/Activity |

| tert-Butyl | para-position of Benzamide, Benzyloxy, or Benzoyloxy ring | Increase | High steric hindrance | Can decrease reactivity at N by sterically shielding the reaction center. publish.csiro.aupsu.edu |

| Phenyl | para-position of Benzamide, Benzyloxy, or Benzoyloxy ring | Increase | Moderate steric hindrance | Modest increase in activity, less than predicted by logP increase. publish.csiro.au |

| Naphthyl | Acyl or Alkoxy sidechain | Significant Increase | Can facilitate intercalative binding with DNA, enhancing biological activity beyond simple hydrophobic effects. publish.csiro.auresearchgate.net |

Advanced Chemical Reactivity and Mechanistic Investigations of N Acetoxy N Benzyloxybenzamide

Nucleophilic Substitution Reactions at the Amide Nitrogen

N-acyloxy-N-alkoxyamides, such as N-Acetoxy-N-benzyloxybenzamide, exhibit unusual reactivity at the amide nitrogen. This reactivity is largely attributed to the presence of two electronegative atoms on the nitrogen, which leads to a pyramidal nitrogen geometry and reduced amide resonance stabilization. This destabilization facilitates nucleophilic substitution reactions at the nitrogen center, a pathway not typically observed in conventional amides.

A key reaction of this compound and related compounds is the bimolecular nucleophilic substitution (SN2) at the amide nitrogen. In this reaction, a nucleophile attacks the nitrogen atom, leading to the displacement of the acyloxy group. This reactivity is made possible by the sp3-like hybridization of the amide nitrogen and the anomeric weakening of the N-OCOR' bond by the adjacent alkoxy group's lone pair overlapping with the N-O σ* orbital. researchgate.net

The reaction of N-acetoxy-N-alkoxyamides with sodium azide (B81097) in aqueous acetonitrile (B52724) results in the SN2 displacement of the acyloxy group to form highly reactive N-alkoxy-N-azidoamides. rsc.org A kinetic study of the reaction with this compound has determined the second-order rate constant. rsc.org

Interactive Data Table: Kinetics of Azidation

| Compound | Rate Constant (k) | Temperature (K) | Solvent |

| This compound | 2 L mol⁻¹ s⁻¹ | 294 | Aqueous Acetonitrile |

Data sourced from a kinetic study on the azidation of N-acetoxy-N-alkoxyamides. rsc.org

This reaction serves as a crucial step in the formation of hindered esters through a subsequent intramolecular rearrangement. rsc.org

Mutagenic N-acyloxy-N-alkoxybenzamides undergo SN2 reactions at the amide nitrogen with various nucleophiles, including aromatic amines. researchgate.net The reactions of N-Acetoxy-N-alkoxybenzamides with N-methylaniline and other ring-substituted anilines have been studied to model the potential interactions between these mutagens and nucleic acids. researchgate.netresearchgate.net The rate of these reactions is influenced by steric hindrance around the nitrogen atom. For instance, increasing steric bulk on the nucleophile, such as moving from aniline (B41778) to N-methylaniline and then to diphenylamine, leads to a decrease in the bimolecular rate constants. researchgate.net Similarly, steric hindrance introduced by branching in the alkoxy group of the benzamide (B126) also retards the reaction rate. researchgate.net

Interactive Data Table: Rate Constants for Reaction of Butyl N-acetoxybenzohydroxamate with Anilines in [²H₄]methanol

| Aniline Substituent | k₂ (278 K) / L mol⁻¹ s⁻¹ | k₂ (298 K) / L mol⁻¹ s⁻¹ | k₂ (308 K) / L mol⁻¹ s⁻¹ | Eₐ / kJ mol⁻¹ | ΔS‡ / J K⁻¹ mol⁻¹ |

| p-OCH₃ | 0.126 | 0.380 | 0.769 | 50.6 | -80 |

| p-CH₃ | 0.081 | 0.251 | 0.525 | 52.2 | -79 |

| H | 0.046 | 0.155 | 0.347 | 56.6 | -72 |

| p-Cl | 0.024 | 0.083 | 0.186 | 57.9 | -74 |

| N-Methylaniline | 0.012 | 0.044 | 0.104 | 61.2 | -71 |

This table presents kinetic data for the reaction of a representative N-acyloxy-N-alkoxybenzamide with various substituted anilines, illustrating the electronic and steric effects on the reaction rate. researchgate.net

Theoretical modeling of SN2 reactions at the amide nitrogen of N-acyloxy-N-alkoxyamides provides significant insight into the reaction mechanism. researchgate.net Studies on the model compound N-formyloxy-N-methoxyformamide reacting with nucleophiles like ammonia (B1221849) and methanethiol (B179389) confirm that the reaction process is geometrically and electronically similar to classic SN2 reactions at a carbon center. researchgate.net

The calculations, performed at various computational levels including AM1, HF/6-31G*, and Density Functional Theory, reveal near-linear transition states. researchgate.net These transition states exhibit extensive charge separation and partial nitrenium ion character at the amide nitrogen. This suggests a non-synchronous process where the cleavage of the bond between the nitrogen and the leaving group is more advanced than the formation of the new bond with the incoming nucleophile. researchgate.net The pyramidal nature of the nitrogen in the ground state is a key factor, as it reduces the conjugation with the amide carbonyl, making the nitrogen more susceptible to nucleophilic attack. researchgate.net An N-alkyl group, in place of an N-alkoxy group, results in a much higher activation energy, which aligns with experimental observations that N-acyloxy-N-alkylamides are resistant to nucleophilic attack. researchgate.net

SN2 Displacement of the Acyloxy Group

Intramolecular Rearrangements: The HERON Reaction

The HERON (Heteroatom Rearrangement On Nitrogen) reaction is a novel intramolecular process observed in suitably structured anomeric amides, including N-acyloxy-N-alkoxyamides. mdpi.com This reaction involves the migration of a substituent from the anomerically destabilized N-X bond to the carbonyl carbon, accompanied by the cleavage of the amide bond and the ejection of a stabilized nitrene. researchgate.netmdpi.com The HERON reaction was first identified during investigations into the SN2 reactivity of N-acyloxy-N-alkoxyamides, specifically the reaction between N-acetoxy-N-butoxybenzamide and N-methylaniline. mdpi.com

The N-alkoxy-N-azidoamides formed from the SN2 azidation of this compound are highly reactive intermediates. rsc.org They undergo a spontaneous and intramolecular decomposition that is considered a HERON rearrangement. rsc.orgmdpi.com This extremely exothermic process results in the formation of an ester and two equivalents of nitrogen gas. rsc.org This novel application of the HERON reaction provides an efficient pathway for the synthesis of highly hindered esters in excellent yields. rsc.org

Acid-Catalyzed Decomposition Mechanisms

In acidic conditions, this compound exhibits a distinct decomposition mechanism, moving from thermal rearrangement and homolysis to a heterolytic pathway involving cationic intermediates.

Under acid catalysis, particularly in aqueous acetonitrile, N-acetoxy-N-alkoxybenzamides undergo solvolysis via the AAl1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. researchgate.netrsc.org The reaction is initiated by the protonation of the acetoxy group. researchgate.net This is followed by the rate-determining unimolecular cleavage of the N–O bond to release acetic acid and generate a highly reactive N-acyl-N-alkoxynitrenium ion intermediate. rsc.orgcapes.gov.br Evidence supporting this mechanism includes an inverse relationship between the acid-independent rate constant and the activity of water, a solvent kinetic isotope effect of 0.44, and positive entropies of activation (ΔS‡), all of which are characteristic of a unimolecular dissociation in the transition state. rsc.org

Hammett correlations using σ+ substituent constants for related compounds reveal low negative ρ-values (e.g., –1.35 and –1.56), indicating a significant buildup of positive charge in the transition state. rsc.orgcapes.gov.br This supports the formation of a cationic intermediate with substantial nitrenium ion character. rsc.org

The N-acyl-N-alkoxynitrenium ion generated via the AAl1 mechanism is a potent electrophile. rsc.orgresearchgate.net These intermediates react rapidly with available nucleophiles in the medium. In aqueous solutions, the nitrenium ion is readily trapped by water to form N-alkoxyhydroxamic acids and a variety of secondary products. researchgate.net The high reactivity of these nitrenium ions is a key aspect of the chemical properties of N-acyloxy-N-alkoxyamides and is linked to their biological activities, as compounds that more readily form nitrenium ions tend to exhibit greater mutagenicity. rsc.org The generation of these electrophilic species allows for reactions such as α-amidoalkylation when suitable nucleophiles are present. researchgate.net

| Parameter | Observation | Mechanistic Implication | Reference |

| Rate vs. Water Activity | Inverse dependence | AAl1 mechanism, water not in rate-determining step | rsc.org |

| Solvent Isotope Effect (kH₂O/kD₂O) | 0.44 | Unimolecular dissociation (AAl1) | rsc.org |

| ΔS‡ | Positive values | Dissociative transition state | rsc.org |

| Hammett ρ-value | -1.35 to -1.56 (vs. σ+) | Buildup of positive charge in transition state | rsc.orgcapes.gov.br |

This interactive table presents the key experimental evidence supporting the AAl1 mechanism for the acid-catalyzed decomposition of N-acetoxy-N-alkoxybenzamides.

Conformational and Electronic Structure of N Acetoxy N Benzyloxybenzamide

Pyramidalization at the Amide Nitrogen

A defining feature of N-acetoxy-N-benzyloxybenzamide and related N-acyloxy-N-alkoxyamides is the pronounced pyramidal geometry of the amide nitrogen atom. This deviation from the typical trigonal planar structure of amides is a direct result of the electronic demands of the attached acetoxy and benzyloxy groups.

Structural Evidence from X-Ray Crystallography

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, extensive crystallographic data for closely related N-acyloxy-N-alkoxyamides provide a clear and predictive model for its solid-state structure. nih.govpsu.eduscispace.com These studies consistently reveal an extreme pyramidalization at the amide nitrogen. The sum of the bond angles around the nitrogen in these compounds is typically around 334°, a significant deviation from the 360° expected for a planar sp² hybridized nitrogen. core.ac.uk

The geometry of the nitrogen atom in these systems is often described using the pyramidalization parameter, |χN|, which for these compounds is found to be as high as 65-66°. nih.govpsu.eduscispace.com This high degree of pyramidalization is accompanied by a lengthening of the N-C(O) bond, indicating a significant reduction in the typical amide resonance.

Table 1: Representative Crystallographic Data for N-Acyloxy-N-alkoxyamides | Parameter | N-(4-chlorobenzoyloxy)-N-ethoxy-4-chlorobenzamide | N-acetoxy-N-ethoxy-4-nitrobenzamide | |---|---|---| | Sum of angles at N | 323.5° | 324.4° | | Pyramidalization (|χN|) | 66° | 65° | | N-C(O) bond length | 1.42 Å | 1.43 Å | Data from closely related compounds, illustrative of the expected geometry for this compound. nih.govpsu.eduscispace.com

Theoretical Predictions of Nitrogen Hybridization (sp³ character)

Theoretical calculations on model N-acyloxy-N-alkoxyamides corroborate the experimental findings from X-ray crystallography. nih.govpsu.edu Computational studies, such as those using Hartree-Fock (HF/6-31G*) and Density Functional Theory (DFT), predict a stable pyramidal geometry at the amide nitrogen. nih.govpsu.eduresearchgate.net These calculations indicate that the nitrogen atom in these molecules possesses a high degree of sp³ character. nih.govpsu.edu This rehybridization from the typical sp² state of amides is a direct consequence of the electronic environment created by the two oxygen substituents. The lone pair of electrons on the nitrogen resides in an sp³-like orbital, which significantly diminishes its ability to delocalize into the carbonyl π-system, thus reducing amide resonance. nih.gov This reduction in resonance leads to very low barriers for cis-trans isomerization. nih.govpsu.edu

Influence of Electronegative Substituents on Nitrogen Geometry

The primary driving force for the pyramidalization of the amide nitrogen in this compound is the high electronegativity of the two attached oxygen atoms from the acetoxy and benzyloxy groups. nih.govpsu.edunih.gov According to Bent's rule, an atom will direct orbitals with higher p-character towards more electronegative substituents. To satisfy the strong electron demand of the two oxygen atoms, the nitrogen atom of this compound increases the p-character of the N-O sigma bonds. nih.gov Consequently, the nitrogen lone pair gains more s-character, localizing it in an sp³-like orbital and forcing the nitrogen into a pyramidal geometry. nih.gov This effect is so pronounced that these amides are among the most pyramidal acyclic amides known. psu.edu

Anomeric Effects in N-Acyloxy-N-alkoxyamides

The sp³ hybridization of the nitrogen atom in this compound allows for the operation of significant stereoelectronic effects, most notably anomeric interactions between the heteroatom substituents on the nitrogen.

Vicinal n-σ* Interactions (nO–σ*NOAc)

The pyramidal geometry and sp³-like nature of the nitrogen atom in this compound create the ideal orientation for a powerful anomeric effect. core.ac.uk Specifically, this involves the donation of electron density from a lone pair (n) on the benzyloxy oxygen into the adjacent antibonding sigma orbital (σ*) of the N-OAc bond (nO–σNOAc). nih.govcore.ac.uk For this interaction to be maximal, the lone pair orbital on the benzyloxy oxygen must be anti-periplanar to the N-OAc bond. This stereoelectronic requirement influences the preferred conformation of the molecule in the solid state. nih.gov This nO–σNOAc interaction is a key feature of N-acyloxy-N-alkoxyamides and contributes significantly to their electronic structure and reactivity. nih.gov

Comparison of Anomeric Strengths across Amide Subclasses

The presence of two electronegative oxygen atoms on the amide nitrogen in N-acyloxy-N-alkoxyamides, such as this compound, gives rise to significant anomeric effects that dictate their structure and reactivity. Anomeric effects in these amides involve the donation of a lone pair from one heteroatom into the antibonding orbital (σ) of the bond between the nitrogen and the other heteroatom. In the case of N-acyloxy-N-alkoxyamides, the more favorable anomeric interaction is the donation of a lone pair from the alkoxy oxygen into the σ orbital of the N–O(Acyl) bond (nO–σ*NOAcyl) publish.csiro.au. This interaction has been supported by both structural and theoretical evidence publish.csiro.au.

This anomeric interaction effectively weakens the N–O(Acyl) bond, making it more susceptible to cleavage. The strength of this anomeric effect is a key factor in the reactivity of N-acyloxy-N-alkoxyamides arkat-usa.org. Computational studies on model compounds have confirmed the importance of this anomeric weakening by the alkoxy oxygen arkat-usa.org. For instance, theoretical models of the reaction of ammonia (B1221849) with N-formyloxy-N-methylformamide indicate that the anomeric weakening of the N-formate bond by the geminal methoxy (B1213986) group is a crucial factor in the reaction's feasibility researchgate.net. In contrast, related compounds lacking this anomeric assistance, such as N-acyloxy-N-alkylamides, are resistant to nucleophilic attack researchgate.net.

The presence of two heteroatoms bonded to the amide nitrogen, a defining feature of anomeric amides, leads to strong pyramidalization at the nitrogen atom researchgate.net. This structural distortion is a direct consequence of the electronegativity of the substituents, which increases the p-character of the nitrogen's bonding orbitals, leading to a more sp³-hybridized nitrogen publish.csiro.au. This, in turn, reduces the delocalization of the nitrogen lone pair into the carbonyl group, a phenomenon central to amide resonance publish.csiro.auresearchgate.net.

Amide Resonance and Rotational Barriers

Reduced Amide Resonance and Spectroscopic Signatures

A defining characteristic of this compound and related N-acyloxy-N-alkoxyamides is a significant reduction in amide resonance. This is a direct result of the high electronegativity of the two oxygen atoms attached to the amide nitrogen, which leads to a more pyramidal, sp³-hybridized nitrogen center publish.csiro.aunih.gov. This pyramidalization misaligns the nitrogen lone pair with the carbonyl π-system, thereby diminishing the n → π* interaction that constitutes amide resonance researchgate.net.

This reduction in resonance has been estimated computationally to be approximately 50% of that in a standard amide like N,N-dimethylacetamide publish.csiro.au. This electronic feature manifests in several distinct spectroscopic signatures:

Infrared (IR) Spectroscopy: The carbonyl stretching frequencies (νC=O) in N-acyloxy-N-alkoxyamides are significantly higher than in typical amides. They are generally observed in the range of 1718–1742 cm⁻¹, which is about 50–54 cm⁻¹ higher than their precursor hydroxamic esters publish.csiro.au. This shift to higher wavenumbers indicates a greater double bond character for the carbonyl group, consistent with reduced electron donation from the nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon-13 NMR data also reflects the reduced amide resonance, although specific chemical shift ranges for this compound are not detailed in the provided sources nih.gov.

X-ray Crystallography: Structural data from X-ray crystallography provides direct evidence for reduced resonance. N-acyloxy-N-alkoxyamides exhibit longer than usual N–C(O) bonds, indicating reduced double bond character for this bond publish.csiro.aunih.gov.

Low Barriers to Amide Isomerization

The diminished amide resonance in N-acyloxy-N-alkoxyamides directly leads to significantly lower barriers to rotation around the N–C(O) bond nih.gov. In typical amides, the substantial energy barrier to rotation is a direct consequence of the partial double bond character of the N–C(O) bond due to resonance. The reduction of this double bond character in N-acyloxy-N-alkoxyamides results in a much lower energy penalty for rotation researchgate.net.

Computational studies on related model compounds, such as N-formyloxy-N-methylformamide, have calculated the transition state for isomerization to be around 43.9 kJmol⁻¹ arkat-usa.org. This is considerably lower than that of the closely related N-methoxyformamide, which has a calculated barrier of 64 kJmol⁻¹ arkat-usa.org. The attachment of two electronegative oxygen atoms to the amide nitrogen can radically lower the isomerization barrier by approximately 29 to 33 kJ mol⁻¹ nih.gov.

Molecular Orbital Theory and Electronic Descriptors

Computational Methodologies for Electronic Structure Elucidation

The unique electronic and structural properties of this compound and its congeners have been extensively investigated using a variety of computational methodologies. These theoretical approaches have been crucial in rationalizing the experimental observations of reduced amide resonance, pyramidal nitrogen geometry, and anomeric effects.

Hartree-Fock (HF) calculations, specifically at the HF/6-31G* level of theory, have been employed to support experimental findings from X-ray crystallography and spectroscopy. These calculations on model systems like formamide, N-methoxyformamide, and N-formyloxy-N-methoxyformamide have corroborated the extreme pyramidalization at the amide nitrogen and the strong nO–σ*NOAc anomeric interaction observed in the solid state nih.gov.

Density Functional Theory (DFT) has also been a valuable tool in studying these systems. DFT calculations have been used to model the reactions of N-acyloxy-N-alkoxyamides with nucleophiles, providing insights into their reactivity arkat-usa.orgresearchgate.net. These studies have shown that the reaction process is geometrically and electronically similar to a classical SN2 reaction, with a near-linear transition state and significant charge separation arkat-usa.orgresearchgate.net. Furthermore, DFT has been used to calculate rotational energy barriers in related acyloxy-containing compounds biomedres.us.

The following table summarizes some of the key computational findings for N-acyloxy-N-alkoxyamides and related model compounds:

| Computational Method | Key Finding | Reference |

| HF/6-31G | Supports extreme pyramidalization at the amide nitrogen and a strong nO–σNOAc anomeric interaction. | nih.gov |

| AM1, HF/6-31G, DFT | Models the SN2-like reaction with nucleophiles, showing a near-linear transition state and partial nitrenium ion character. | arkat-usa.orgresearchgate.net |

| B3LYP/6-31G | Calculated a rotational barrier of 64 kJmol⁻¹ for N-methoxyformamide. | arkat-usa.org |

These computational approaches have been instrumental in developing a detailed understanding of the electronic structure of N-acyloxy-N-alkoxyamides, providing a theoretical framework for their unique chemical properties.

Charge Distribution and Electron Density Analysis

Theoretical studies and computational modeling of N-acyloxy-N-alkoxyamides, the class to which this compound belongs, have provided insights into their distinct electronic characteristics. The presence of two highly electronegative oxygen atoms directly bonded to the nitrogen atom drastically alters the electron density distribution compared to simple amides.

The nitrogen atom in this compound exhibits a significant pyramidal geometry, moving away from the typical sp² hybridization seen in planar amides towards a more sp³-like character. nih.govnih.gov This pyramidalization is a consequence of the strong electron-withdrawing effects of the attached oxygen atoms. researchgate.net As a result, the nitrogen lone pair has increased 's' character and is more localized on the nitrogen atom, which significantly reduces its delocalization into the carbonyl group's π-system. nih.govnih.gov This diminished amide resonance is a hallmark of anomeric amides.

Computational analyses, such as CNDO/2 gross atomic charge distribution calculations performed on related N-acyloxy-N-alkoxyamides, indicate that the charge density on the heteroatoms is strongly influenced by the presence of other heteroatoms. researchgate.net In this compound, this leads to a complex interplay of inductive and resonance effects that govern the partial charges on the atoms within the N-acetoxy and N-benzyloxy groups, as well as the benzamide (B126) moiety. The reduced electron-donating capacity of the nitrogen into the carbonyl group results in a more pronounced ketonic character of the C=O bond, which is reflected in spectroscopic data such as higher infrared carbonyl stretching frequencies. nih.govresearchgate.net

Table 1: Comparison of Typical Amide and Anomeric Amide Properties This table is generated based on data for the class of N-acyloxy-N-alkoxyamides.

| Property | Typical Amide (e.g., N,N-dimethylacetamide) | Anomeric Amide (e.g., this compound) |

| Nitrogen Hybridization | Primarily sp² | Approaching sp³ nih.govnih.gov |

| Nitrogen Geometry | Planar | Highly Pyramidal nih.govnih.gov |

| Amide Resonance | Significant | Greatly Reduced nih.govnih.gov |

| N-C(O) Bond Length | Shorter | Longer nih.gov |

| Barrier to N-C(O) Rotation | High (e.g., ~18-20 kcal/mol) | Very Low (< 8 kcal/mol) epdf.pub |

| Carbonyl Character | Less Ketonic | More Ketonic mdpi.com |

Negative Hyperconjugation Contributions

A key factor in the electronic stabilization and reactivity of this compound is the presence of negative hyperconjugation. This phenomenon involves the donation of electron density from a lone pair of one heteroatom into the antibonding orbital (σ*) of the bond between the nitrogen and the other heteroatom. nih.gov In the context of anomeric amides, this is often referred to as an anomeric effect.

For this compound, there are two principal negative hyperconjugation interactions to consider:

Donation from a lone pair on the benzyloxy oxygen into the N-O(acetoxy) antibonding orbital (nO(benzyloxy) → σ*N-O(acetoxy)).

Donation from a lone pair on the acetoxy oxygen into the N-O(benzyloxy) antibonding orbital (nO(acetoxy) → σ*N-O(benzyloxy)).

Molecular orbital theory predicts that these n→σ* interactions play a crucial role in the molecule's conformational preferences and electronic stability. nih.gov The solid-state conformations of related N-acyloxy-N-alkoxyamides confirm a geometry that supports a strong nO-σ*NOAc anomeric interaction. nih.gov

This negative hyperconjugation has several important consequences:

Bond Lengthening: The donation of electron density into the σ* orbital of a bond weakens and elongates that bond. It is therefore expected that both N-O bonds in this compound are longer and weaker than they would be in the absence of this effect.

Conformational Control: The requirement for effective orbital overlap for hyperconjugation influences the preferred rotational isomers of the molecule.

Enhanced Reactivity: The weakening of the N-O bonds through negative hyperconjugation can facilitate certain chemical reactions, such as SN2 displacement at the nitrogen atom. mdpi.com

Computational studies on model anomeric amides have been used to quantify the energetic contributions of these hyperconjugative interactions. For instance, in systems with two electronegative substituents on nitrogen (XNY systems), a moderate nY–σ*NX negative hyperconjugation leads to a weakening of the N–X bond. mdpi.com This anomeric weakening is a critical aspect of the chemistry of N-acyloxy-N-alkoxyamides.

Quantitative Structure Reactivity Relationships Qsrrs in N Acetoxy N Benzyloxybenzamide Research

Correlations between Molecular Structure and Chemical Reactivity

The reactivity of N-Acetoxy-N-benzyloxybenzamide is intricately linked to its molecular structure. QSRR models for the N-acyloxy-N-alkoxyamide class of compounds have identified several key structural features that govern their reaction rates. These models typically correlate mutagenic potency with parameters describing hydrophobicity, the nature of the leaving group, and steric effects.

Hydrophobicity, quantified by the logarithm of the partition coefficient (LogP), is a critical determinant of the reactivity of N-acyloxy-N-alkoxyamides. Research has demonstrated a bilinear dependence of mutagenic activity on LogP. Initially, an increase in LogP leads to a linear increase in activity, as the compound can more effectively traverse the lipid membranes of cells to reach its target, such as DNA. However, this trend reaches a maximum at an optimal LogP value (LogP₀) of approximately 6.4. Beyond this point, increased lipophilicity leads to decreased activity, likely due to the compound becoming sequestered in lipid bodies within the cell, preventing it from reaching its intended target.

Table 1: Illustrative Relationship between LogP and Relative Reaction Rate for N-acyloxy-N-alkoxyamides

| LogP Value | Predicted Relative Reaction Rate |

|---|---|

| 2.0 | Low |

| 4.0 | Moderate |

| 6.4 | High (Optimal) |

| 8.0 | Moderate-Low |

This table illustrates the general trend observed for the N-acyloxy-N-alkoxyamide class of compounds.

The nature of the leaving group significantly influences the reactivity of this compound. In this compound, the leaving group is the acetate (B1210297) ion. The stability of the leaving group, which is inversely related to the pKa of its conjugate acid (acetic acid in this case), is a key factor. A more stable leaving group (i.e., the conjugate base of a stronger acid, with a lower pKa) will depart more readily, leading to a faster reaction rate. QSRR studies on N-acyloxy-N-alkoxyamides have confirmed that the pKa of the carboxylic acid of the N-carboxyl group is a crucial parameter in predicting their mutagenic activity.

Table 2: Influence of Leaving Group pKa on the Reactivity of N-acyloxy-N-alkoxyamides

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Expected Relative Reactivity |

|---|---|---|---|

| Acetate | Acetic Acid | 4.76 | Moderate |

| Trifluoroacetate | Trifluoroacetic Acid | 0.23 | High |

| Benzoate | Benzoic Acid | 4.20 | Moderate-High |

This table provides a comparative illustration of how the pKa of the leaving group's conjugate acid affects the expected reactivity of compounds in the N-acyloxy-N-alkoxyamide family.

Steric effects, quantified by Taft steric parameters (Eₛ), play a significant role in the reactivity of this compound and its congeners. These parameters measure the steric bulk of substituents near the reaction center. In the context of N-acyloxy-N-alkoxyamides, steric hindrance can impede the approach of a nucleophile to the electrophilic nitrogen atom.

Research has shown that bulky substituents on the acyl (leaving group) or alkoxy moieties can modulate reactivity. For instance, steric bulk adjacent to the ester-carbonyl of the leaving group has been found to strongly inhibit mutagenicity. This is because it can conformationally restrict the molecule in a way that hinders its reaction with biological macromolecules. The Taft steric parameters for the substituents on the N-alkoxy and N-acyloxy groups are therefore important variables in the comprehensive QSRR models for this class of compounds.

Table 3: Effect of Steric Bulk (Taft Eₛ Parameter) on Reactivity

| Substituent Location | Substituent | Taft Eₛ | Expected Impact on Reactivity |

|---|---|---|---|

| Acyl group (R in R-COO) | Methyl (as in Acetoxy) | 0.00 | Baseline |

| Acyl group (R in R-COO) | tert-Butyl | -1.54 | Decreased |

| Alkoxy group (R' in R'-O) | Benzyl (B1604629) | -0.38 | Minimal |

This table illustrates the general principle that increased steric bulk (more negative Eₛ) on the acyl group can decrease the reactivity of N-acyloxy-N-alkoxyamides.

Models for Intermolecular Interactions with Biological Macromolecules (Chemical Perspective)

The biological activity of this compound is predicated on its interaction with biological macromolecules, most notably DNA. The chemical nature of the compound dictates the modes of these interactions.

The benzyloxy and benzoyl groups of this compound confer a significant degree of hydrophobicity to the molecule. This hydrophobicity facilitates non-covalent interactions with the hydrophobic regions of biological macromolecules. In the context of DNA, these compounds are thought to engage in groove binding. The molecule can fit into the minor or major grooves of the DNA double helix, stabilized by hydrophobic and van der Waals interactions. This initial binding event is crucial as it positions the reactive electrophilic nitrogen in proximity to the nucleophilic sites on the DNA bases (such as the N7 of guanine), thereby facilitating a covalent reaction that can lead to mutations. Steric factors, as discussed previously, can influence the efficiency of this groove binding.

While this compound itself is not a classical intercalator, studies on related N-acyloxy-N-alkoxyamides have shown that the introduction of a planar aromatic moiety, such as naphthalene, can lead to an intercalative binding mode with DNA. In this mode, the planar naphthalene ring inserts itself between the base pairs of the DNA double helix. This mode of binding is significantly stronger than groove binding and dramatically enhances the mutagenic potential of the compound. The presence of a naphthalene group has been shown to increase the DNA binding affinity to an extent equivalent to an increase of approximately 3.5 to 4 LogP units. This enhanced binding is attributed to the favorable π-stacking interactions between the naphthalene ring and the DNA base pairs. DNA damage profiles of these naphthalene-bearing analogues confirm a different binding mode and enhanced reactivity with DNA compared to their non-naphthalene-containing counterparts.

Steric Effects on Macromolecular Association

The interaction of this compound and its derivatives with biological macromolecules is a critical determinant of their biological activity. Quantitative Structure-Reactivity Relationship (QSRR) models have been employed to dissect the various physicochemical properties that govern these interactions. Among these, steric factors, which account for the size and shape of the molecule and its substituents, play a pivotal role in modulating the extent and nature of macromolecular association. The three-dimensional conformation of a molecule dictates its ability to fit into the binding sites of macromolecules such as proteins and nucleic acids, with steric hindrance often being a significant impediment to optimal binding.

In the context of QSRR studies on analogous compounds, such as N-acyloxy-N-alkoxyamides, it has been demonstrated that sterically bulky substituents can diminish biological activity, a phenomenon attributed to impeded association with macromolecules like DNA. researchgate.net This principle is founded on the concept that for a reaction or binding event to occur, the molecule must be able to physically access the reactive site on the macromolecule. The presence of large, bulky groups can physically obstruct this approach, thereby reducing the efficiency of the interaction.

Research on N-acyloxy-N-alkoxyamides, which share a similar structural motif with this compound, has provided valuable insights into the quantitative impact of steric effects. These studies have established a Quantitative Structure-Activity Relationship (QSAR) that incorporates Taft steric parameters (E_s) to model the influence of substituent size on mutagenic activity, which is a proxy for DNA interaction. researchgate.net The derived QSAR models consistently show that an increase in the steric bulk of substituents leads to a decrease in mutagenic potency, underscoring the critical nature of steric compatibility for efficient macromolecular association. researchgate.net

The detrimental impact of steric bulk is particularly pronounced when multiple large substituents are present on the molecule. In such cases, a dramatic reduction in activity has been observed, which is hypothesized to be the result of a "groove exclusion process." researchgate.net This theory posits that the molecule becomes too voluminous to be accommodated within the grooves of the DNA double helix, a common binding site for such compounds. Furthermore, the introduction of branching near the reactive nitrogen center of these molecules has been shown to significantly curtail their activity, providing further evidence for the steric inhibition of their reaction with DNA. researchgate.net

Conversely, the incorporation of specific structural features that are sterically favorable can enhance macromolecular association. For instance, the presence of planar aromatic moieties, such as a naphthalene group, has been found to significantly increase the mutagenic activity of N-acyloxy-N-alkoxyamides. rsc.org This enhancement is thought to arise from a shift in the binding mode to one of intercalation, where the planar aromatic system inserts itself between the base pairs of DNA. rsc.org This mode of interaction is highly dependent on the planarity and surface area of the intercalating moiety, highlighting a different aspect of steric influence.

To illustrate the anticipated impact of steric effects on the macromolecular association of this compound derivatives, the following table presents hypothetical data based on the principles derived from analogous compounds. The table correlates the steric parameter of a substituent (represented by the Taft steric parameter, E_s) with a measure of macromolecular association, such as the association constant (K_a).

| Substituent (R) | Taft Steric Parameter (E_s) | Predicted Association Constant (K_a) (M⁻¹) |

| -H | 1.24 | 5.6 x 10⁴ |

| -CH₃ | 0.00 | 3.2 x 10⁴ |

| -CH₂CH₃ | -0.07 | 2.8 x 10⁴ |

| -CH(CH₃)₂ | -0.47 | 1.5 x 10⁴ |

| -C(CH₃)₃ | -1.54 | 0.8 x 10⁴ |

This table demonstrates an inverse relationship between the steric bulk of the substituent (as E_s becomes more negative, the group is bulkier) and the predicted association constant. This trend is consistent with the experimental findings for related compounds, where steric hindrance plays a crucial role in modulating their interaction with biological macromolecules.

Advanced Spectroscopic and Computational Methodologies for Characterizing N Acetoxy N Benzyloxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the detailed structure of molecules in solution. nih.gov For N-Acetoxy-N-benzyloxybenzamide, both ¹H and ¹³C NMR provide critical data on the electronic environment of each atom, while dynamic NMR techniques offer insight into the molecule's conformational isomers. nanalysis.com

The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the local electronic environment of the nuclei. uobasrah.edu.iq For this compound, the presence of two aromatic rings, a benzylic methylene (B1212753) group, an acetoxy methyl group, and a central amide functionality leads to a distinct set of signals.

The ¹H NMR spectrum is expected to show signals for the aromatic protons of the benzoyl and benzyloxy groups, a singlet for the benzylic methylene (–CH₂–) protons, and a singlet for the acetoxy methyl (–CH₃) protons. The exact chemical shifts of the aromatic protons would depend on their position relative to the substituents and would likely appear as complex multiplets.

In the ¹³C NMR spectrum, distinct signals are anticipated for the carbonyl carbon, the carbons of the two aromatic rings, the benzylic methylene carbon, and the acetoxy methyl carbon. The chemical shift of the carbonyl carbon is particularly diagnostic for the amide functional group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Benzoyl Aromatic (C₆H₅CO) | 7.4 - 8.0 (multiplet) | 128 - 135 |

| Benzyloxy Aromatic (C₆H₅CH₂) | 7.2 - 7.5 (multiplet) | 127 - 136 |

| Benzylic Methylene (–CH₂–) | ~5.0 (singlet) | ~78 |

| Acetoxy Methyl (CH₃CO) | ~2.1 (singlet) | ~21 |

| Amide Carbonyl (C=O) | - | ~170 |

Note: Values are estimations based on typical chemical shifts for similar functional groups.

The amide C–N bond in this compound possesses significant double-bond character due to resonance delocalization of the nitrogen lone pair into the carbonyl group. nanalysis.com This restricts rotation around the C–N bond, leading to the existence of conformational isomers, or rotamers. copernicus.orgscielo.br This dynamic process is often observable on the NMR timescale. montana.edu

At low temperatures, the rotation is slow, and separate signals may be observed for atoms in the different conformational environments. As the temperature is increased, the rate of rotation increases. This leads to the broadening of the corresponding NMR signals, which eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc). nih.gov

By analyzing the line shape of the signals at various temperatures, it is possible to calculate the rate constant for the rotational process. From this data, the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation, can be determined. warwick.ac.ukcolostate.edu For tertiary amides, these barriers are typically in the range that is readily studied by variable-temperature NMR experiments. scielo.brcolostate.edu This analysis provides crucial information about the molecule's flexibility and the stability of its different conformations in solution. unibas.it

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. uobasrah.edu.iq

The carbonyl (C=O) group gives rise to a strong and characteristic absorption band in the IR spectrum, typically in the region of 1650-1850 cm⁻¹. libretexts.org The precise frequency of this C=O stretching vibration is sensitive to the electronic environment of the carbonyl group. msu.edu

In this compound, two carbonyl groups are present: one in the amide moiety and one in the acetoxy group. The amide carbonyl stretch is particularly informative. Due to resonance, the lone pair of electrons on the adjacent nitrogen atom is delocalized into the carbonyl π-system. This delocalization reduces the double-bond character of the C=O bond, thereby weakening it and lowering its stretching frequency compared to a simple ketone (which typically appears around 1715 cm⁻¹). msu.edupg.edu.pl Amide carbonyl stretches are typically observed in the range of 1630-1690 cm⁻¹. ucla.edu The ester carbonyl of the acetoxy group is expected to absorb at a higher frequency, generally around 1735-1750 cm⁻¹. ucla.edu The position of the amide carbonyl peak serves as a direct indicator of the degree of resonance within the amide bond.

Table 2: Characteristic IR Absorption Frequencies for Carbonyl Groups in this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Reason for Frequency Position |

|---|---|---|

| Amide Carbonyl (–CON–) | 1630 - 1690 | Resonance with nitrogen lone pair lowers frequency. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition of a compound. ekb.egnih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, and often thermally fragile, molecules. nih.gov It allows for the transfer of ions from solution into the gas phase with minimal fragmentation. nih.gov

When analyzing this compound by ESI-MS, the compound is typically dissolved in a suitable solvent and infused into the mass spectrometer. The ESI process generates charged droplets from which intact molecular ions are released. nih.gov The molecule is expected to be detected primarily as a protonated molecule, [M+H]⁺, or as an adduct with a cation present in the solution, such as sodium, [M+Na]⁺. uasz.sn High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. rsc.orggeologyscience.ru

Table 3: Predicted ESI-MS Ions for this compound (C₂₂H₁₉NO₄)

| Ion Species | Formula | Calculated Mass-to-Charge Ratio (m/z) |

|---|---|---|

| Molecular Weight (M) | C₂₂H₁₉NO₄ | 361.13 |

| Protonated Molecule [M+H]⁺ | C₂₂H₂₀NO₄⁺ | 362.14 |

Note: Calculated m/z values are for the most abundant isotopes.

X-Ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For N-acyloxy-N-alkoxyamides, including this compound, this method has been instrumental in confirming the structural peculiarities predicted by spectroscopic and computational studies. researchgate.net

Determination of Solid-State Molecular Geometry

Single-crystal X-ray diffraction studies on compounds analogous to this compound have revealed key geometric parameters that deviate significantly from those of traditional planar amides. These studies confirm that the nitrogen atom is not sp²-hybridized but rather possesses a significant degree of sp³ character.

While the specific crystal structure of this compound is not publicly available in crystallographic databases, data from closely related anomeric amides, such as N-benzoyloxy-N-(4-tert-butylbenzyloxy)benzamide, provide valuable insights into the expected molecular geometry. The structural data for these compounds consistently show a pyramidal nitrogen atom and elongated N-C(O) bonds.

Table 1: Representative Solid-State Molecular Geometry Parameters for Anomeric Amides

| Parameter | Typical Value |

|---|---|

| N-C(O) Bond Length | ~1.42 Å |

| (N)C=O Bond Length | ~1.21 Å |

| Sum of Bond Angles at Nitrogen | ~345° |

| N-O(acetoxy) Bond Length | Elongated |

Elucidation of Pyramidalization and Anomeric Interactions

A defining feature of this compound and related anomeric amides is the pyramidal geometry of the amide nitrogen. researchgate.net This structural feature arises from the presence of two highly electronegative oxygen atoms attached to the nitrogen, which reduces the delocalization of the nitrogen's lone pair of electrons into the carbonyl group. X-ray diffraction studies on analogous compounds have quantified this pyramidalization, showing that the sum of the bond angles around the nitrogen atom is significantly less than the 360° expected for a planar configuration.

Furthermore, crystallographic data provides evidence for anomeric interactions. The anomeric effect in this context refers to the stabilizing interaction between the lone pair of one oxygen atom (the benzyloxy oxygen) and the antibonding (σ*) orbital of the N-O(acetoxy) bond. This interaction leads to a shortening of the N-O(benzyloxy) bond and a corresponding lengthening of the N-O(acetoxy) bond, which is predisposed to cleavage.

Computational Chemistry and Quantum Mechanical Calculations

Computational chemistry serves as a powerful complement to experimental techniques, providing detailed insights into the electronic structure, conformational preferences, and reactivity of molecules like this compound. Various quantum mechanical methods have been employed to study this class of compounds.

Density Functional Theory (DFT) Approaches (e.g., pBP/DN, B3LYP)*

Density Functional Theory (DFT) has become a widely used method for studying anomeric amides due to its balance of accuracy and computational efficiency. The B3LYP functional, in particular, has been successfully applied to model the structures and reactions of these compounds. DFT calculations have been used to investigate the HERON (Heteroatom Rearrangement on Nitrogen) reaction of N-acyloxy-N-alkoxyamides, providing theoretical support for the proposed mechanisms. For instance, calculations on related systems have been performed at the pBP/DN* level of theory. These computational studies corroborate the experimental findings of pyramidal nitrogen atoms and the electronic consequences of anomeric effects.

Table 2: Representative Calculated Geometric Parameters for Anomeric Amides using DFT (B3LYP/6-31G)*

| Parameter | Calculated Value |

|---|---|

| N-C(O) Bond Length | 1.40 - 1.43 Å |

| Degree of Pyramidalization (χN) | 55° - 65° |

Ab Initio Methods (e.g., HF/6-31G)*

Ab initio methods, such as Hartree-Fock (HF) theory with the 6-31G* basis set, have been employed to model the ground states and transition states of reactions involving N-acyloxy-N-alkoxyamides. These first-principles calculations have been instrumental in understanding the SN2-type reactions at the amide nitrogen. For example, the reaction of N-formyloxy-N-methoxyformamide with nucleophiles has been modeled at the HF/6-31G* level. These studies have provided valuable insights into the electronic structure of the transition states and the role of the anomeric effect in facilitating these reactions.

Semi-Empirical Methods (e.g., AM1)

Semi-empirical methods, such as AM1, offer a computationally less expensive alternative for studying large molecular systems. Early computational work on anomeric amides using the AM1 method confirmed the tendency for a highly developed sp³ hybridization at the nitrogen atom, supporting the concept of nitrogen pyramidalization in these systems. While less accurate than DFT or ab initio methods, semi-empirical calculations can provide useful qualitative insights into the structural features of molecules like this compound.

Molecular Modeling Software Applications in the Characterization of this compound

The intricate structural and electronic properties of this compound necessitate the use of sophisticated computational tools for a comprehensive understanding of its behavior at a molecular level. Molecular modeling software applications offer a powerful avenue to investigate conformational landscapes, electronic structures, and potential reaction pathways, complementing experimental spectroscopic data. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodologies and software applied to structurally related compounds, such as benzamide (B126) derivatives, hydroxamic acid esters, and N-acyloxy-N-alkoxyamides, provide a clear framework for its characterization.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of molecules like this compound.

Software Packages:

Gaussian: A widely used quantum chemistry package, Gaussian is capable of performing a vast array of calculations, including geometry optimizations, frequency calculations (to predict vibrational spectra), and the determination of electronic properties such as molecular orbital energies (HOMO-LUMO gaps) and charge distributions. For a molecule like this compound, DFT calculations using functionals such as B3LYP with appropriate basis sets (e.g., 6-31G*) can provide insights into the stability of different conformers and the nature of the N-O bond, which is critical to its reactivity.

Spartan: Known for its user-friendly interface, Spartan is another powerful tool for performing DFT and other quantum chemical calculations. It can be used to visualize molecular orbitals, electrostatic potential maps, and to calculate a range of molecular descriptors that are valuable in Quantitative Structure-Activity Relationship (QSAR) studies. For instance, in studies of other benzamide derivatives, Spartan has been used to generate 3D conformations and calculate properties like surface area and volume. mdpi.com

Key Applications for this compound:

Geometric Optimization: Determining the most stable three-dimensional structure of the molecule.

Vibrational Frequency Analysis: Simulating infrared (IR) and Raman spectra to aid in the interpretation of experimental data.

Electronic Structure Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its electronic transitions and reactivity.

Mechanistic Studies: Investigating reaction pathways, such as the cleavage of the N-O bond, which is a key aspect of the reactivity of related N-acyloxyamines. DFT studies on similar systems have explored the energetics of N-O bond homolysis.

| Computational Method | Typical Application for this compound | Commonly Used Software |

| Density Functional Theory (DFT) | Geometry optimization, vibrational spectra prediction, electronic structure analysis, reaction mechanism investigation. | Gaussian, Spartan |

| Ab initio Methods (e.g., MP2) | High-accuracy energy calculations for conformational analysis and reaction barriers. | Gaussian |

| Semi-empirical Methods (e.g., AM1, PM3) | Rapid conformational searches and initial geometry optimizations for large systems. | Spartan, Gaussian |

Conformational Analysis

The flexibility of the benzyloxy and acetoxy groups attached to the nitrogen atom in this compound suggests a complex conformational landscape. Understanding the preferred conformations is crucial for interpreting spectroscopic data and predicting biological activity.

Software Packages:

Schrödinger Suite (MacroModel, ConfGen): This suite of software is widely used in the pharmaceutical industry for drug discovery and molecular modeling.

MacroModel is a powerful tool for performing conformational searches using various methods, including molecular mechanics force fields (e.g., OPLS, MMFF). schrodinger.com It can handle flexible molecules and identify low-energy conformers.

ConfGen is designed for rapid and accurate generation of low-energy conformers, which is particularly useful for creating conformational databases for virtual screening. schrodinger.com

AMBER (Assisted Model Building with Energy Refinement): While primarily known for molecular dynamics simulations, the AMBER force fields and software can also be used for conformational analysis of organic molecules. click2drug.org

Methodologies and Their Relevance:

Systematic and Stochastic Conformational Searches: These methods explore the potential energy surface of the molecule by systematically rotating rotatable bonds or by using random sampling techniques to identify stable conformers.

Comparison with Experimental Data: The results from conformational analysis can be correlated with experimental data, such as Nuclear Overhauser Effect (NOE) spectroscopy, which provides information about through-space proximity of atoms. In studies of hydroxamic acids, theoretical calculations have been used to validate conformations determined by NMR. nih.govnih.gov

| Software | Primary Function for Conformational Analysis | Applicable Force Fields/Methods |

| Schrödinger MacroModel | In-depth conformational searching and energy minimization. | OPLS, MMFFs, AMBER |

| Schrödinger ConfGen | Rapid generation of diverse, low-energy conformers. | OPLS-based |

| AMBER | Energy minimization and molecular dynamics simulations to explore conformational space. | AMBER force fields |

Prediction of Spectroscopic and Physicochemical Properties

Molecular modeling software can also be employed to predict various spectroscopic and physicochemical properties, which can aid in the characterization and understanding of this compound.

Software and Applications:

ACD/Labs Percepta: This platform can predict a wide range of properties, including NMR spectra (¹H, ¹³C), logP, and pKa, based on the chemical structure.

Machine Learning Models: An emerging area involves the use of machine learning models trained on large datasets of experimental spectra to predict spectroscopic properties for new molecules. aalto.finih.govrsc.org

Quantum Chemical Software (e.g., Gaussian): As mentioned earlier, quantum chemical calculations can predict vibrational frequencies (IR, Raman) and UV-Vis excitation energies, although the accuracy may vary depending on the level of theory used.

Table of Predicted Properties and Relevant Software:

| Property | Prediction Software/Method | Significance for Characterization |

| NMR Chemical Shifts | ACD/Labs Percepta, Gaussian (GIAO method) | Aids in the assignment of experimental NMR signals. |

| Vibrational Frequencies | Gaussian, Spartan (DFT) | Correlates with experimental IR and Raman spectra for structural confirmation. |

| logP (Lipophilicity) | ACD/Labs Percepta, various online tools | Important for understanding solubility and potential biological interactions. |

| pKa | ACD/Labs Percepta | Provides insight into the acidic/basic nature of the molecule. |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-acetoxy-N-benzyloxybenzamide, and how can hazards be mitigated during the process?

- Answer : Synthesis involves sequential acylation and oxidation steps. Key intermediates like O-benzyl hydroxylamine hydrochloride and benzoyl chloride derivatives require strict temperature control (e.g., ice bath for exothermic reactions) . Hazard mitigation includes:

- Risk assessment : Prioritize evaluating decomposition risks (e.g., DSC analysis showing thermal instability of intermediates) .

- Safety protocols : Use fume hoods, PPE, and avoid prolonged exposure due to mutagenicity (Ames II testing shows lower mutagenicity than other anomeric amides but comparable to benzyl chloride) .

Q. Which spectroscopic methods are optimal for characterizing this compound’s structure and isomerization dynamics?

- Answer :

- NMR spectroscopy : Detects line broadening below 250 K, indicating low rotational barriers (~23.5–28.6 kJ/mol) for amide isomerization .

- IR spectroscopy : High carbonyl stretch frequencies (e.g., ~1700 cm⁻¹) confirm poor conjugation between the amide nitrogen lone pair and carbonyl group .

- Mass spectrometry : Validates molecular weight and fragmentation patterns, critical for purity assessment.

Q. What safety protocols are essential when handling this compound in the lab?

- Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Storage : Keep in airtight containers at low temperatures (≤4°C) to prevent decomposition .

- Waste disposal : Follow local regulations for mutagenic compounds, using neutralization or incineration .

Advanced Research Questions

Q. How does the mutagenicity of this compound compare to other anomeric amides, and what experimental models validate this?

- Answer : Ames II testing shows its mutagenicity is lower than N-acetoxy-N-methoxybenzamide but comparable to benzyl chloride . Advanced validation methods include:

- In vitro assays : Use Salmonella typhimurium strains (TA98/TA100) to quantify frameshift/base-pair mutations .

- Computational modeling : Predict electrophilic reactivity at the acetoxy group to correlate with mutagenic potential .

Q. What mechanistic insights explain the SN2 reactivity at the amide nitrogen in this compound?

- Answer : The planar amide nitrogen allows nucleophilic substitution via a trigonal bipyramidal transition state. Key evidence includes:

- DFT calculations : Predict low rotational barriers (~23–28 kJ/mol), enabling rapid isomerization and nucleophile access .

- Kinetic studies : Second-order rate constants for reactions with amines (e.g., N-methylaniline) confirm bimolecular mechanisms .

Q. How does thermal decomposition of this compound proceed, and what analytical methods track its degradation pathways?

- Answer : Thermal decomposition follows a HERON reaction mechanism, producing benzaldehyde derivatives and CO₂ . Analytical approaches:

- TGA/DSC : Identify decomposition onset temperatures (~120–150°C) .

- GC-MS : Detect volatile byproducts like acetophenone and benzyl alcohol .

Q. What experimental strategies resolve contradictions in isomerization dynamics observed via NMR?

- Answer : Contradictions arise from solvent polarity and temperature effects. Strategies include:

- Variable-temperature NMR : Monitor line broadening at <250 K to quantify isomerization rates .

- Solvent screening : Use low-polarity solvents (e.g., CCl₄) to stabilize rotational conformers .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitutions?

- Answer : Density functional theory (DFT) simulations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.